molecular formula C28H37FN6O3S B8242444 PA4Pth5HL9 CAS No. 2660250-10-0

PA4Pth5HL9

カタログ番号 B8242444
CAS番号: 2660250-10-0
分子量: 556.7 g/mol
InChIキー: LIMFPAAAIVQRRD-BCGVJQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BLU-945 is a fourth-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is designed to target specific mutations in the epidermal growth factor receptor that are resistant to previous generations of epidermal growth factor receptor tyrosine kinase inhibitors. This compound is particularly significant in the treatment of non-small-cell lung cancer, which is a leading cause of cancer mortality globally .

準備方法

The synthesis of BLU-945 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically involves the use of advanced organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods. Industrial production methods for BLU-945 are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

化学反応の分析

BLU-945 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of BLU-945 with modified functional groups, which can be used for further studies or applications .

科学的研究の応用

BLU-945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of tyrosine kinase inhibition. In biology, it is used to study the effects of epidermal growth factor receptor inhibition on cellular processes. In medicine, BLU-945 is being investigated as a potential treatment for non-small-cell lung cancer, particularly in patients with specific epidermal growth factor receptor mutations. In industry, it is used in the development of new drugs and therapeutic strategies .

作用機序

BLU-945 exerts its effects by selectively inhibiting the activity of the epidermal growth factor receptor with specific mutations, such as T790M and C797S. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth. The high selectivity of BLU-945 allows it to target mutant epidermal growth factor receptor without affecting the wild-type receptor, reducing the risk of side effects .

類似化合物との比較

BLU-945 is unique among epidermal growth factor receptor tyrosine kinase inhibitors due to its high selectivity and potency against specific epidermal growth factor receptor mutations. Similar compounds include first-generation inhibitors like gefitinib and erlotinib, which target the wild-type and mutant epidermal growth factor receptor but have limited efficacy against resistant mutations. Second-generation inhibitors like afatinib and dacomitinib offer improved efficacy but still face resistance issues. Third-generation inhibitors like osimertinib target the T790M mutation but are less effective against the C797S mutation. BLU-945, as a fourth-generation inhibitor, addresses these limitations by effectively targeting both T790M and C797S mutations .

特性

IUPAC Name

N-[2-[(3S,4R)-3-fluoro-4-methoxypiperidin-1-yl]pyrimidin-4-yl]-8-[(2R,3S)-2-methyl-3-(methylsulfonylmethyl)azetidin-1-yl]-5-propan-2-ylisoquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FN6O3S/c1-17(2)20-6-7-24(35-14-19(18(35)3)16-39(5,36)37)22-13-31-27(12-21(20)22)32-26-8-10-30-28(33-26)34-11-9-25(38-4)23(29)15-34/h6-8,10,12-13,17-19,23,25H,9,11,14-16H2,1-5H3,(H,30,31,32,33)/t18-,19-,23+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMFPAAAIVQRRD-BCGVJQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CCC(C(C5)F)OC)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CC[C@H]([C@H](C5)F)OC)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2660250-10-0
Record name BLU-945
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2660250100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BLU-945
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA4PTH5HL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PA4Pth5HL9
Reactant of Route 2
Reactant of Route 2
PA4Pth5HL9
Reactant of Route 3
PA4Pth5HL9
Reactant of Route 4
Reactant of Route 4
PA4Pth5HL9
Reactant of Route 5
Reactant of Route 5
PA4Pth5HL9
Reactant of Route 6
Reactant of Route 6
PA4Pth5HL9

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。